molecular formula C34H35FO5 B14101142 (2R,3R,4S,5S,6R)-3,4,5-tribenzyloxy-2-(benzyloxymethyl)-6-fluoro-tetrahydropyran

(2R,3R,4S,5S,6R)-3,4,5-tribenzyloxy-2-(benzyloxymethyl)-6-fluoro-tetrahydropyran

Cat. No.: B14101142
M. Wt: 542.6 g/mol
InChI Key: QNXIKNZDQVSBCO-ZOHVZMGWSA-N
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Description

a-D-Mannopyranosyl fluoride, 2,3,4,6-tetrakis-O-(phenylmethyl)-: is a fluorinated glycoside. This compound is notable for its use in organic synthesis, particularly in the fluorination of alcohols and amines. It is a derivative of mannose, a sugar molecule, and is often used in biochemical research due to its unique properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

a-D-Mannopyranosyl fluoride, 2,3,4,6-tetrakis-O-(phenylmethyl)- undergoes several types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the fluorine atom.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen fluoride, acetyl chloride, and various nucleophiles. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives of mannose, which can be used in further synthetic applications .

Scientific Research Applications

a-D-Mannopyranosyl fluoride, 2,3,4,6-tetrakis-O-(phenylmethyl)- is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of a-D-Mannopyranosyl fluoride, 2,3,4,6-tetrakis-O-(phenylmethyl)- involves the selective reaction with primary and secondary alcohols to form fluorinated derivatives. This reaction is facilitated by the presence of the fluorine atom, which acts as an electrophile, attracting nucleophiles and facilitating the substitution reaction .

Comparison with Similar Compounds

Properties

Molecular Formula

C34H35FO5

Molecular Weight

542.6 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-fluoro-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane

InChI

InChI=1S/C34H35FO5/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2/t30-,31-,32+,33+,34+/m1/s1

InChI Key

QNXIKNZDQVSBCO-ZOHVZMGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

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